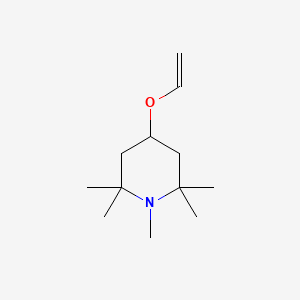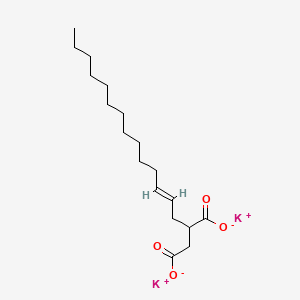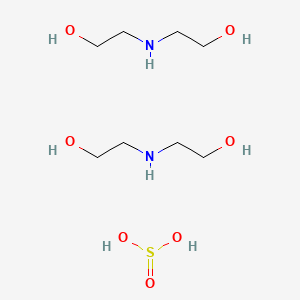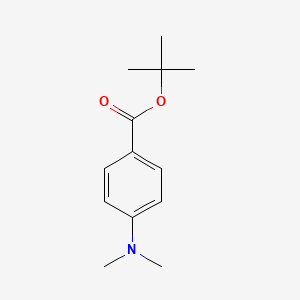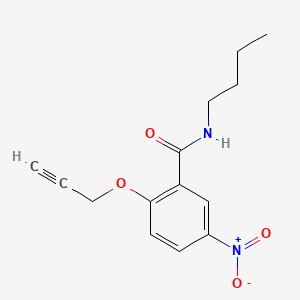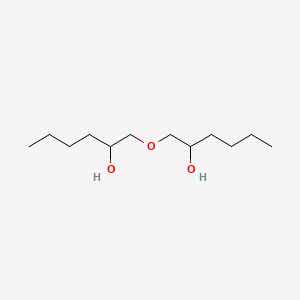
Dilutetium trimagnesium dodecanitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilutetium trimagnesium dodecanitrate is a chemical compound with the molecular formula Lu2Mg3N12O36 It is composed of lutetium, magnesium, and nitrate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dilutetium trimagnesium dodecanitrate typically involves the reaction of lutetium nitrate with magnesium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the resulting product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and advanced equipment to maintain the quality and consistency of the product. The industrial production process also includes rigorous quality control measures to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Dilutetium trimagnesium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted with other anions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state nitrates, while reduction reactions may yield lower oxidation state compounds .
Aplicaciones Científicas De Investigación
Dilutetium trimagnesium dodecanitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of dilutetium trimagnesium dodecanitrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dilutetium trimagnesium dodecanitrate include:
- Dilutetium trimagnesium hexanitrate
- Dilutetium trimagnesium octanitrate
- Dilutetium trimagnesium decanitrate
Uniqueness
This compound is unique due to its specific molecular structure and the presence of twelve nitrate ions. This unique structure imparts distinct chemical and physical properties to the compound, making it suitable for specialized applications in various scientific fields .
Propiedades
Número CAS |
93893-17-5 |
|---|---|
Fórmula molecular |
Lu2Mg3N12O36 |
Peso molecular |
1166.91 g/mol |
Nombre IUPAC |
trimagnesium;lutetium(3+);dodecanitrate |
InChI |
InChI=1S/2Lu.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
Clave InChI |
ZMZVAHFTSSDSQH-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Lu+3].[Lu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




